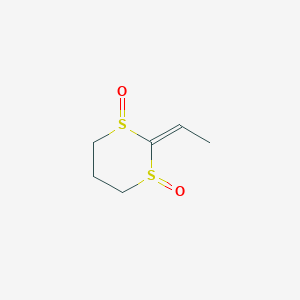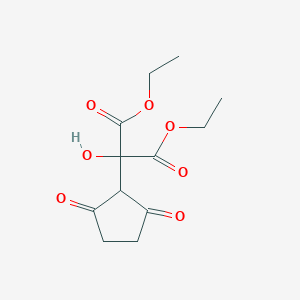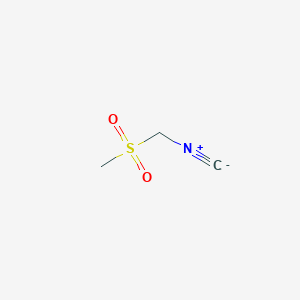
Isocyano(methanesulfonyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocyano(methanesulfonyl)methane is an organosulfur compound characterized by the presence of both an isocyano group and a methanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isocyano(methanesulfonyl)methane typically involves the reaction of methanesulfonyl chloride with an appropriate isocyanide precursor. One common method involves the reaction of methanesulfonyl chloride with methyl isocyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and isolation of the final product to ensure it meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Isocyano(methanesulfonyl)methane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
Isocyano(methanesulfonyl)methane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of isocyano(methanesulfonyl)methane involves its ability to interact with various molecular targets through its isocyano and methanesulfonyl groups. These interactions can lead to covalent modifications of target molecules, affecting their function and activity. For example, the compound can inhibit bacterial enzymes by covalently binding to active site cysteines, leading to the disruption of essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: An organosulfur compound with similar sulfonyl group but lacks the isocyano group.
Methanesulfonyl chloride: A related compound used as a reagent in organic synthesis.
Tosylates and mesylates: Compounds with sulfonyl groups used as leaving groups in substitution reactions
Uniqueness
Isocyano(methanesulfonyl)methane is unique due to the presence of both isocyano and methanesulfonyl groups, which confer distinct reactivity and functional properties. This dual functionality makes it a versatile compound in various chemical and biological applications .
Propriétés
Numéro CAS |
115084-04-3 |
|---|---|
Formule moléculaire |
C3H5NO2S |
Poids moléculaire |
119.14 g/mol |
Nom IUPAC |
isocyano(methylsulfonyl)methane |
InChI |
InChI=1S/C3H5NO2S/c1-4-3-7(2,5)6/h3H2,2H3 |
Clé InChI |
VYUZAWHIOAWCTR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



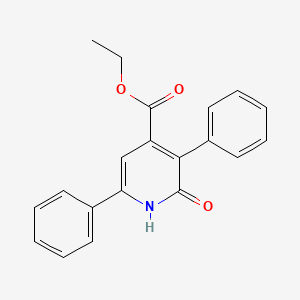
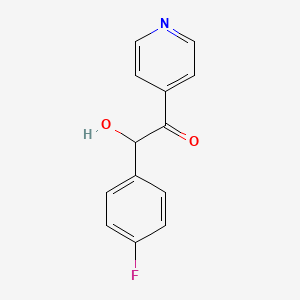
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
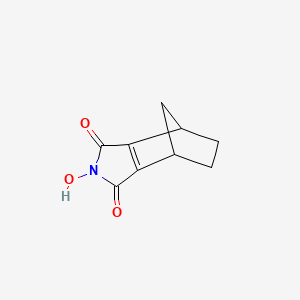

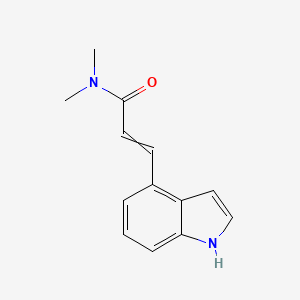
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)


![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)
